molecular formula C12H15NO B8420879 2-Isopropyl-5-methoxyindole

2-Isopropyl-5-methoxyindole

Cat. No.: B8420879
M. Wt: 189.25 g/mol
InChI Key: NWCQRINPYALBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5-methoxyindole is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-methoxy-2-propan-2-yl-1H-indole

InChI

InChI=1S/C12H15NO/c1-8(2)12-7-9-6-10(14-3)4-5-11(9)13-12/h4-8,13H,1-3H3

InChI Key

NWCQRINPYALBHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(N1)C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(t-Boc)-4-Methoxy-2-methylaniline (500 mg, 2.1 mmol) was dissolved in THF (10 mL) under an atmosphere of Ar (g). The solution was cooled to −40° C. over 10 minutes and sec-butyllithium (1.4 M in cyclohexane, 3.33 mL) was added slowly to maintain an internal temperature of <−25° C. After reaching 1 equivalent of sec-butyllithium (3.33 mL) the reaction mixture turned a bright yellow signifying the total deprotonation of the amide nitrogen. The reaction mixture was then cooled to −50° C. and a solution of N-Methoxy-N-methylisopropanamide (288 mg, 2.2 mmol) in THF (3 mL) was added over 5 minutes. The reaction mixture was warmed to −10° C. over 30 minutes. The mixture was partitioned between Et2O (50 mL) and 1N HCl (50 mL). The aqueous layer was extracted an additional two times with Et2O (25 mL). The Et2O was then washed with brine (50 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to yield dark brown oil. The described reaction was performed 2 more times (3 total) times yielding crude ketone (2.2 g), which was taken directly to the next step. Crude intermediate (2.2 g) was dissolved in dichloromethane (20 mL) and trifluoroacetic acid (3 mL) was added to the reaction mixture and stirred at room temperature for 48 hours. Upon completion, the reaction mixture was added to a separatory funnel and washed with NaHCO3 (50 mL) followed by brine (50 mL). The organic layer was dried over NaSO4 and concentrated in vacuo giving a crude black oil (1.5 g) which was purified with column chromatography to yield a yellow solid (340 mg, 28%): TLC Rf 0.48 in 20% EtOAc/hexanes. Melting point=68-71° C. 1H NMR (600 MHz, CDCl3) δ 7.83 (s, 1H), 7.23-7.21 (d, 1H, J=8.7 Hz), 7.05 (d, 1H, J=2.46 Hz), 6.81-6.79 (dd, 1H, J1=2.46 Hz, J2=8.64 Hz), 6.21-6.20 (m, 1H), 3.87 (s, 3H), 3.10-3.05 (m, 1H), 1.35-1.34 (d, 6H, J=6.9 Hz); 13C NMR (150 MHz, CDCl3) δ 154.0, 146.8, 130.7, 129.0, 110.95, 110.83, 102.0, 97.3, 55.9, 36.6, 27.7, 24.7, 23.3. Elemental analysis calculated for C12H15NO: C, 76.16; H, 7.99; N, 7.40. Found: C, 75.95; H, 7.85; N, 7.17.
[Compound]
Name
N-(t-Boc)-4-Methoxy-2-methylaniline
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.33 mL
Type
reactant
Reaction Step Two
Quantity
3.33 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amide nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
288 mg
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
reactant
Reaction Step Five
[Compound]
Name
Crude intermediate
Quantity
2.2 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
3 mL
Type
reactant
Reaction Step Seven
Name
Yield
28%

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